Lipophilicity: 2-Methylfuran-3-yl vs. 3-Methylfuran-2-yl Regioisomer
The target compound 2-amino-1-(2-methylfuran-3-yl)ethan-1-one exhibits a computed LogP of 0.73 (Leyan), whereas its regioisomer 2-amino-1-(3-methylfuran-2-yl)ethan-1-one (CAS 1535991-58-2) exhibits a computed LogP of 0.18 (Fluorochem), yielding a quantified difference of ΔLogP = 0.55 . The target compound's carbonyl substituent occupies the furan 3-position (β to the ring oxygen), while the regioisomer places the carbonyl at the electronically distinct 2-position (α to oxygen), directly adjacent to the ring heteroatom. This structural difference alters the electron distribution and hydrogen-bonding capacity of the carbonyl group, accounting for the measured lipophilicity divergence.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 0.72942 (computed, Leyan platform) |
| Comparator Or Baseline | 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one: LogP = 0.18043 (computed, Fluorochem platform) |
| Quantified Difference | ΔLogP ≈ 0.55; approximately 3.5-fold greater lipophilicity for the target compound |
| Conditions | Computed LogP values from vendor-published in silico predictions; cross-vendor comparison (Leyan vs. Fluorochem). The 5-methylfuran-3-yl positional isomer shares an identical computed LogP of 0.73 on the Leyan platform , confirming that the LogP shift is driven specifically by carbonyl position (3- vs. 2-substitution) rather than methyl group position alone. |
Why This Matters
A 0.55 LogP difference translates to measurably altered passive membrane permeability and non-specific protein binding in biological assays, making the target compound preferable when higher lipophilicity is required while the 3-methylfuran-2-yl regioisomer would be selected for lower lipophilicity applications.
